2-(3-hydroxypropyl)-7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(3-hydroxypropyl)-7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxypropyl)-7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common approach is the base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles . This method provides a broad range of functionalized triazolopyrimidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxypropyl)-7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-hydroxypropyl)-7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-hydroxypropyl)-7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core but differ in their substituents and overall structure.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: This compound has a similar triazolo structure but includes additional fused rings.
Uniqueness
2-(3-hydroxypropyl)-7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in scientific research.
Properties
CAS No. |
691370-66-8 |
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Molecular Formula |
C24H27N5O3 |
Molecular Weight |
433.5g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H27N5O3/c1-15-8-4-5-11-19(15)26-23(31)21-16(2)25-24-27-20(12-7-13-30)28-29(24)22(21)17-9-6-10-18(14-17)32-3/h4-6,8-11,14,22,30H,7,12-13H2,1-3H3,(H,26,31)(H,25,27,28) |
InChI Key |
GWACAFUKPRPDOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC(=CC=C4)OC)CCCO)C |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CC(=CC=C4)OC)CCCO)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC(=CC=C4)OC)CCCO)C |
Origin of Product |
United States |
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